molecular formula C14H17ClN2O4S B2863148 3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride CAS No. 2402836-42-2

3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride

Cat. No.: B2863148
CAS No.: 2402836-42-2
M. Wt: 344.81
InChI Key: LAJRKLCPFJGFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride is a chemical compound offered for scientific research and development purposes. It features a quinoline scaffold, a structure prevalent in many pharmacologically active molecules, suggesting its potential value in medicinal chemistry and drug discovery research . The molecular structure, which incorporates a sulfonylamino linkage and a carboxylic acid group, makes it a potential intermediate or building block for the synthesis of more complex molecules . This product is available for procurement from a global network of suppliers dedicated to providing high-quality materials to the research community . It is intended for use in laboratory settings only. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S.ClH/c1-9-6-11-4-3-5-12(14(11)15-8-9)21(19,20)16-10(2)7-13(17)18;/h3-6,8,10,16H,7H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJRKLCPFJGFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)S(=O)(=O)NC(C)CC(=O)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Functional Groups
3-[(3-Methylquinolin-8-yl)sulfonylamino]butanoic acid hydrochloride Quinoline + butanoic acid 3-Methylquinolin-8-yl, sulfonylamino Sulfonamide, carboxylic acid, HCl salt
3-(Ethylamino)butanoic acid hydrochloride Butanoic acid Ethylamino group Amine, carboxylic acid, HCl salt
3-Methyl-2-(quinolin-3-yl)butanoic acid Quinoline + butanoic acid Quinolin-3-yl, methyl Carboxylic acid
(R)-3-Amino-4-phenylbutyric acid hydrochloride Phenyl + butyric acid Phenyl, amino Amine, carboxylic acid, HCl salt
3-Ethyl-8-methylquinolin-2-amine hydrochloride Quinoline 3-Ethyl, 8-methyl Amine, HCl salt

Key Differences and Implications

Sulfonamide vs. This difference impacts solubility and binding to targets like enzymes (e.g., carbonic anhydrase inhibitors often use sulfonamides) .

Quinoline Substitution Patterns The 3-methylquinolin-8-yl group in the target compound contrasts with the quinolin-3-yl group in 3-Methyl-2-(quinolin-3-yl)butanoic acid. Positional isomerism affects π-π stacking and steric interactions; 8-substituted quinolines may exhibit distinct pharmacokinetic profiles compared to 3-substituted analogs .

Salt Form and Solubility Hydrochloride salts (e.g., target compound vs. 3-ethyl-8-methylquinolin-2-amine hydrochloride) improve water solubility, critical for bioavailability. However, the sulfonamide group may reduce lipophilicity compared to non-sulfonamide quinoline derivatives .

Aromatic vs. Aliphatic Side Chains The phenyl group in (R)-3-Amino-4-phenylbutyric acid hydrochloride increases hydrophobicity compared to the quinoline-based target compound. This influences membrane permeability and metabolic stability .

Table 2: Hypothetical Pharmacological and Physicochemical Properties

Property Target Compound 3-(Ethylamino)butanoic acid HCl 3-Methyl-2-(quinolin-3-yl)butanoic acid
Molecular Weight (g/mol) ~350–370* 239.66 229.27
LogP (Predicted) ~1.5–2.5* ~0.8 ~2.0
Aqueous Solubility (mg/mL) Moderate (HCl salt enhances) High Low
Enzymatic Target Potential Carbonic anhydrase, proteases Neurotransmitter analogs Kinase inhibitors

*Estimated based on structural analogs.

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